molecular formula C24H24F3N5O B11312236 4-methyl-N-(4-methylphenyl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-2-amine

4-methyl-N-(4-methylphenyl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-2-amine

Cat. No.: B11312236
M. Wt: 455.5 g/mol
InChI Key: IMBNPAKFMXHAGK-UHFFFAOYSA-N
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Description

4-methyl-N-(4-methylphenyl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-2-amine is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrimidine core substituted with a piperazine ring, a trifluoromethyl group, and a benzoyl group, making it a molecule of interest for its unique chemical properties and potential biological activities.

Preparation Methods

The synthesis of 4-methyl-N-(4-methylphenyl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate precursors under controlled conditions.

    Introduction of the piperazine ring: This step involves the reaction of the pyrimidine intermediate with piperazine derivatives.

    Addition of the trifluoromethyl group: This is often done using trifluoromethylation reagents under specific conditions to ensure the correct placement of the group.

    Attachment of the benzoyl group: This final step involves acylation reactions to introduce the benzoyl moiety.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

4-methyl-N-(4-methylphenyl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups can be replaced by other nucleophiles under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-methyl-N-(4-methylphenyl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure, which may interact with biological targets.

    Biological Studies: The compound is used in studies to understand its effects on various biological pathways and its potential as a drug candidate.

    Materials Science: Its unique chemical properties make it a candidate for the development of new materials with specific functionalities.

    Chemical Biology: It is used as a tool compound to study the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 4-methyl-N-(4-methylphenyl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Similar compounds to 4-methyl-N-(4-methylphenyl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-2-amine include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H24F3N5O

Molecular Weight

455.5 g/mol

IUPAC Name

[4-[6-methyl-2-(4-methylanilino)pyrimidin-4-yl]piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone

InChI

InChI=1S/C24H24F3N5O/c1-16-6-8-20(9-7-16)29-23-28-17(2)14-21(30-23)31-10-12-32(13-11-31)22(33)18-4-3-5-19(15-18)24(25,26)27/h3-9,14-15H,10-13H2,1-2H3,(H,28,29,30)

InChI Key

IMBNPAKFMXHAGK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=CC(=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)C(F)(F)F)C

Origin of Product

United States

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